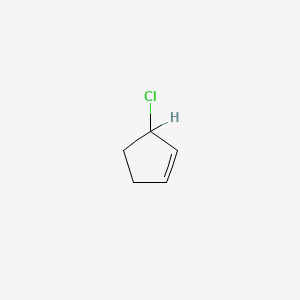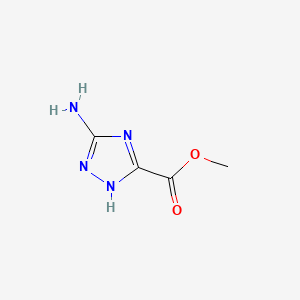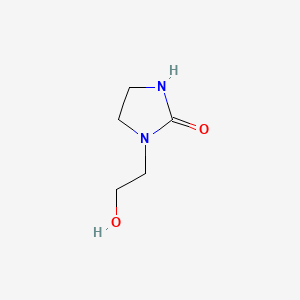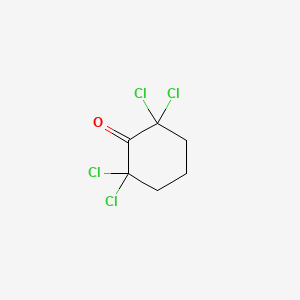
2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine” is a chemical compound with the CAS Number: 21404-92-21. It has a molecular weight of 171.291 and its IUPAC name is 2-methyl-2-(4-methyl-1-piperazinyl)propylamine1. The compound is typically stored at room temperature and is in liquid form1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine”. However, it’s important to note that the synthesis of such compounds usually involves complex organic chemistry reactions and should be carried out by trained professionals in a controlled laboratory environment.Molecular Structure Analysis
The InChI code for this compound is 1S/C9H21N3/c1-9(2,8-10)12-6-4-11(3)5-7-12/h4-8,10H2,1-3H31. This code provides a specific description of the compound’s molecular structure, including the arrangement of its atoms and bonds.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine”. However, like other amines, it may undergo reactions such as alkylation, acylation, and nucleophilic substitution.Physical And Chemical Properties Analysis
The compound has a molecular weight of 171.291. It is a liquid at room temperature1. Unfortunately, I couldn’t find more specific physical and chemical properties such as boiling point, melting point, and vapor pressure.科学的研究の応用
Food Flavoring and Analysis
Branched aldehydes, including compounds similar to the target molecule, are significant in food products for their flavoring properties. The production and degradation pathways of these compounds from amino acids in both fermented and non-fermented products have been extensively reviewed, highlighting their importance in food science and technology (Smit, Engels, & Smit, 2009).
Renewable Feedstocks
The use of renewable feedstocks, such as soybean oil, to produce nitrogen-containing derivatives showcases the application of related amine functionalities in creating sustainable materials. This area of research focuses on transforming triglycerides into fatty amines and amides, which are critical in industrial applications (Biswas et al., 2008).
Volatile Organic Compound Analysis
In medical research, the analysis of volatile organic compounds (VOCs) for non-invasive diagnostics has been a significant area. Studies have found specific VOCs as potential biomarkers for diseases like irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD), demonstrating the relevance of amine-related functionalities in developing diagnostic tools (Van Malderen et al., 2020).
Chemical Synthesis and Drug Design
The synthesis and application of compounds with functionalities similar to "2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine" in drug design and development have been extensively reviewed. For example, minor groove binders like Hoechst 33258, which shares a similar nitrogen-containing structure, have been utilized in fluorescent DNA staining and serve as starting points for drug design due to their DNA binding properties (Issar & Kakkar, 2013).
Environmental and Industrial Applications
The degradation of nitrogen-containing compounds, including amines and azo dyes, using advanced oxidation processes highlights the environmental relevance of such functionalities. These processes are crucial for the treatment of toxic and hazardous compounds in water, showcasing the environmental application of amine-functionalized compounds (Bhat & Gogate, 2021).
Safety And Hazards
The compound is labeled with the GHS05 pictogram, indicating that it is corrosive1. The hazard statements include H314, which means it causes severe skin burns and eye damage1. Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray (P260), wash thoroughly after handling (P264), wear protective gloves/protective clothing/eye protection/face protection (P280), and others1.
将来の方向性
Unfortunately, I couldn’t find specific information on the future directions of “2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine”. However, the development and study of new chemical compounds is a dynamic field, and future research may reveal new applications and uses for this compound.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specialized chemical databases or scientific literature.
特性
IUPAC Name |
2-methyl-2-(4-methylpiperidin-1-yl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-9-4-6-12(7-5-9)10(2,3)8-11/h9H,4-8,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAIMMHBFBAOOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(C)(C)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640855 |
Source


|
| Record name | 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine | |
CAS RN |
933724-18-6 |
Source


|
| Record name | 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

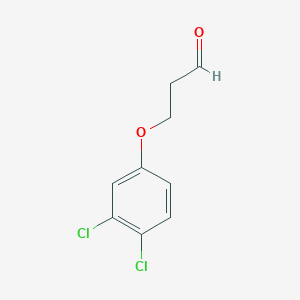
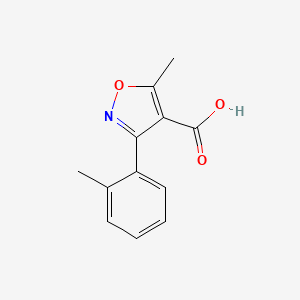
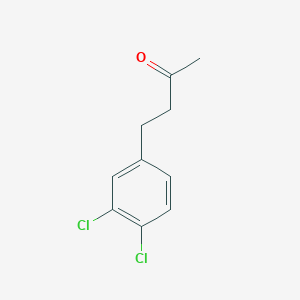

![Tert-butyl N-[1-(morpholin-4-YL)-1-oxopropan-2-YL]carbamate](/img/structure/B1346671.png)

